![molecular formula C11H12N2O3 B2603038 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone CAS No. 1852234-12-8](/img/structure/B2603038.png)
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone
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Description
“1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone” is a chemical compound with the CAS Number: 1852234-12-8 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 1-(2-(cyclopropylamino)-5-nitrophenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone” is 1S/C11H12N2O3/c1-7(14)10-6-9(13(15)16)4-5-11(10)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.23 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Solid-Liquid Phase Equilibrium
Research on related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, has focused on their solid-liquid phase equilibrium in different solvents. These studies are crucial for understanding the physical chemistry of such compounds, including their solubility and phase behavior, which is essential for purification and crystallization processes in chemical manufacturing. The ternary phase equilibrium studies for these compounds in methanol or n-propanol have been conducted, providing insights into the separation processes for mixtures containing nitrophenyl ethanones (Rongrong Li et al., 2019).
Synthetic Chemistry
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone and its analogs have been utilized as key intermediates in the synthesis of various organic compounds. For instance, the synthesis of 3-aminobenzo[b]thiophenes through a reaction involving a related compound, 1-(2-chloro-5-nitrophenyl)ethanone, demonstrates the compound's utility in constructing heterocyclic structures, which are prevalent in many pharmaceuticals and organic materials (D. A. Androsov et al., 2010).
Molecular Property Analysis
The charge density analysis of a similar compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, has provided detailed insights into intra- and intermolecular bonding features. Such studies are fundamental for understanding the electronic structure and reactivity of organic compounds, enabling the design of molecules with desired properties for various applications, including catalysis and drug design (D. Hibbs et al., 2003).
Antibacterial Activity
Research on thiosemicarbazones derived from nitrophenyl ethanones, such as 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, has explored their antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone derivatives in medicinal chemistry and pharmaceutical development (A. Parekh & K. Desai, 2006).
properties
IUPAC Name |
1-[2-(cyclopropylamino)-5-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)10-6-9(13(15)16)4-5-11(10)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHSRYGZNLZKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone |
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